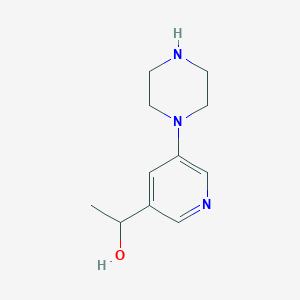

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-(5-piperazin-1-ylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C11H17N3O/c1-9(15)10-6-11(8-13-7-10)14-4-2-12-3-5-14/h6-9,12,15H,2-5H2,1H3 |

InChI Key |

CAUOJCDGZSTWOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CN=C1)N2CCNCC2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

A retrosynthetic analysis of this compound identifies several key disconnections that form the basis for plausible synthetic routes. The primary strategic disconnections involve the carbon-nitrogen bond of the piperazine (B1678402) ring and the carbon-carbon bond of the ethanol (B145695) substituent on the pyridine (B92270) ring.

One logical disconnection is at the C-N bond between the pyridine ring and the piperazine moiety. This suggests a nucleophilic aromatic substitution (SNA) or a coupling reaction. This approach would involve a suitably functionalized pyridine derivative and piperazine. For instance, a pyridine ring bearing a leaving group (e.g., a halogen) at the 5-position would be a key precursor.

Another significant disconnection is at the C-C bond of the ethanol group on the pyridine ring. This points towards the addition of a methyl group equivalent to a carbonyl functionality at the 3-position of the pyridine ring. This strategy would utilize a 5-(piperazin-1-yl)nicotinaldehyde or a corresponding ketone as a key intermediate, which could then be subjected to a Grignard reaction or a similar nucleophilic addition.

These primary disconnections lead to the formulation of several convergent synthetic pathways, which can be further refined based on the availability of starting materials and the desired efficiency of the synthesis.

Development and Optimization of Multi-Step Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step sequence that requires careful control over reaction conditions to ensure high yield and purity.

Regioselective and Chemoselective Approaches

The regioselectivity of the synthesis is crucial, particularly in the functionalization of the pyridine ring. A common starting material is a di-substituted pyridine, such as 5-bromo-3-acetylpyridine. The bromine atom at the 5-position serves as a handle for the introduction of the piperazine moiety, while the acetyl group at the 3-position is a precursor to the ethanol substituent.

The introduction of the piperazine ring is often accomplished via a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction. This method offers high regioselectivity for the formation of the C-N bond at the desired position. Alternatively, a nucleophilic aromatic substitution reaction can be employed, though this may require more forcing conditions. To ensure chemoselectivity, the piperazine is often mono-protected (e.g., with a Boc group) to prevent double substitution on the piperazine nitrogen atoms. nih.gov

The conversion of the acetyl group to the ethanol moiety is typically achieved through reduction. The choice of reducing agent is critical to avoid unwanted side reactions. Sodium borohydride (B1222165) is a common choice for this transformation due to its mild nature and high chemoselectivity for reducing ketones in the presence of the pyridine and piperazine rings.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimization of reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include solvent, temperature, reaction time, and the choice of base or catalyst.

For the palladium-catalyzed coupling of piperazine to the pyridine ring, the choice of phosphine (B1218219) ligand and the palladium precursor can significantly impact the reaction efficiency. Solvents such as toluene (B28343) or dioxane are commonly used, and the reaction is typically heated to ensure a reasonable reaction rate.

In the reduction of the acetyl group, the temperature is usually kept low (e.g., 0 °C to room temperature) to enhance selectivity and minimize the formation of byproducts. The stoichiometry of the reducing agent is also carefully controlled.

Purification of the intermediates and the final product is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent is optimized to achieve good separation of the desired compound from any unreacted starting materials or byproducts.

Catalyst Selection and Reaction Kinetics Studies

The selection of an appropriate catalyst is critical for the C-N cross-coupling step. Palladium catalysts, such as Pd2(dba)3, in combination with a suitable phosphine ligand (e.g., BINAP, Xantphos), are frequently employed. The choice of ligand can influence the reaction rate and the catalyst's tolerance to different functional groups.

While detailed kinetic studies for the specific synthesis of this compound are not extensively reported in publicly available literature, general principles of palladium-catalyzed cross-coupling reactions apply. The reaction mechanism is understood to involve oxidative addition, ligand exchange, and reductive elimination steps. Understanding the rate-determining step in this catalytic cycle is key to optimizing the reaction conditions. For instance, if the oxidative addition of the pyridine halide to the palladium center is rate-limiting, a more electron-rich ligand might be beneficial.

Stereoselective Synthesis of Enantiomers and Diastereomers

The ethanol substituent on the pyridine ring of this compound creates a chiral center, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often a critical requirement for pharmaceutical applications.

Chiral Auxiliaries and Asymmetric Induction Strategies

One approach to achieving a stereoselective synthesis is through the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed. However, a more common and efficient approach for this type of molecule is asymmetric reduction of the precursor ketone.

Asymmetric reduction of 5-(piperazin-1-yl)-3-acetylpyridine can be achieved using a chiral reducing agent or a catalyst. For example, the use of a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) is a well-established method for the enantioselective reduction of ketones. This reaction typically provides high enantiomeric excess (ee) of the desired alcohol enantiomer.

Another strategy is the use of transfer hydrogenation with a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral diamine or amino alcohol ligand. These catalytic systems are highly efficient and can provide excellent stereocontrol.

Alternatively, chiral resolution of the racemic alcohol can be performed. google.com This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization or chromatography. google.comgoogleapis.com The desired enantiomer is then recovered by removing the resolving agent. While effective, this method is less atom-economical than an asymmetric synthesis.

Below is a table summarizing potential chiral catalysts for the asymmetric reduction of the ketone precursor:

| Catalyst System | Reducing Agent | Typical Enantiomeric Excess (ee) |

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH3) | >90% |

| Noyori's Ruthenium Catalysts | Isopropanol | >95% |

| Chiral Rhodium-Diamine Catalysts | Formic Acid/Triethylamine | >90% |

Chiral Catalyst Design and Application

The stereocenter at the ethanol moiety is a crucial feature of this compound. Its synthesis with high enantiomeric purity necessitates the use of chiral catalysts for the asymmetric reduction of the ketone precursor, tert-butyl 4-(5-acetylpyridin-3-yl)piperazine-1-carboxylate. Transition metal catalysts, particularly those based on Ruthenium and Rhodium, are well-suited for this transformation.

Catalyst Systems for Asymmetric Ketone Reduction:

The design of these catalysts typically involves a metal center coordinated to a chiral ligand. The ligand's structure creates a chiral environment around the metal, forcing the hydride transfer to occur on one face of the prochiral ketone, leading to an excess of one enantiomer. For the reduction of acetylpyridine derivatives, catalysts like those developed by Noyori and co-workers have shown exceptional efficacy. These catalysts often feature a Ru(II) center complexed with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).

The choice of ligand is critical and is often tailored to the substrate. For instance, the electronic properties of the pyridine ring and the steric bulk of the piperazine group would influence catalyst selection. The table below summarizes the performance of various catalyst systems in the asymmetric reduction of analogous acetylpyridine substrates.

| Catalyst/Ligand System | Substrate | Enantiomeric Excess (e.e.) (%) | Yield (%) | Conditions |

| Ru(II)-[(S)-BINAP][(S,S)-DPEN] | 3-Acetylpyridine | 98 | 95 | H₂, Isopropanol, 30°C |

| Rh(I)-[(R,R)-TsDPEN] | 4-Acetylpyridine | 95 | 92 | HCOOH/NEt₃, DMF, 40°C |

| CBS Catalyst (Corey-Bakshi-Shibata) | 3-Acetylpyridine | 92 | 88 | BH₃·SMe₂, THF, -20°C |

This table is generated based on representative data for analogous reactions and illustrates typical catalyst performance.

The application of such catalysts in a synthetic route would involve reacting the ketone precursor under a hydrogen atmosphere or with a hydride source in the presence of a sub-stoichiometric amount of the chiral catalyst. The high efficiency and selectivity of these systems make them indispensable for producing enantiomerically pure pharmaceuticals.

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. Key areas of focus include the use of benign solvents and strategies to maximize atom economy.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a major contributor to the environmental impact of a synthetic process. Traditional solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are effective but pose significant health and environmental risks. rasayanjournal.co.in Green chemistry encourages their replacement with safer alternatives.

For the proposed synthesis, several steps can be adapted to use greener solvents. The Buchwald-Hartwig amination to couple piperazine with the pyridine ring, which often uses solvents like toluene or dioxane, can be performed in greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even in water with appropriate surfactant systems. Recent research has also highlighted the use of ethanol as a superior, eco-friendly solvent for certain piperazine synthesis reactions. mdpi.comresearchgate.net

The ketone reduction step can readily be performed in alcohols like ethanol or isopropanol, which are considered more environmentally benign than chlorinated solvents. mdpi.com

| Reaction Step | Conventional Solvent | Green Alternative | Advantages of Green Alternative |

| Piperazine Coupling | Toluene, Dioxane | 2-MeTHF, CPME, Ethanol | Lower toxicity, derived from renewable sources (e.g., 2-MeTHF), easier recycling |

| Ketone Reduction | Dichloromethane (DCM) | Ethanol, Isopropanol | Low toxicity, biodegradable, readily available |

| Boc Deprotection | Dichloromethane (DCM) | Acetonitrile (B52724), Water | Lower environmental persistence, reduced health hazards |

This table provides a comparative overview of solvent choices based on green chemistry principles.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

In the proposed synthesis, the use of catalytic reactions significantly improves atom economy compared to stoichiometric reagents. The Buchwald-Hartwig coupling and the catalytic asymmetric reduction are prime examples. However, the use of a protecting group like tert-butyloxycarbonyl (Boc) detracts from the atom economy, as it is introduced and then later removed, generating waste.

Strategies to improve atom economy and minimize waste include:

Protecting-Group-Free Synthesis: Developing a method to selectively react mono-N-substituted piperazines or piperazine itself with the pyridine core without protecting the second nitrogen would be a significant improvement. This is challenging due to potential side reactions like double arylation.

Catalyst Recycling: Implementing processes to recover and reuse the expensive and environmentally sensitive transition metal catalysts (e.g., palladium, ruthenium) would minimize waste and cost.

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates (a "one-pot" or "telescoped" process) can reduce solvent usage, energy consumption, and waste generation. For instance, the ketone reduction could potentially be performed in the same vessel following the coupling reaction, after a solvent swap.

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry, where reactions are performed in continuous streams within microreactors or packed-bed reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. organic-chemistry.orgmdpi.com

For the synthesis of this compound, several steps are amenable to flow chemistry.

Continuous N-Oxidation: If the synthesis started from a pyridine N-oxide precursor, flow reactors offer a much safer and more efficient method for the N-oxidation step, which typically uses hazardous oxidizing agents. organic-chemistry.orgresearchgate.net

Flow Buchwald-Hartwig Amination: The palladium-catalyzed coupling of piperazine to the pyridine ring can be translated to a flow process. Using a packed-bed reactor with a supported palladium catalyst (heterogeneous catalysis) would also facilitate catalyst reuse and minimize product contamination with heavy metals.

Continuous Hydrogenation: The asymmetric reduction of the ketone can be performed in a flow setup by passing a solution of the substrate and hydrogen gas through a tube or channel coated or packed with the chiral catalyst. This allows for precise control over temperature, pressure, and residence time, often leading to improved yields and selectivities. sci-hub.se

The transition from batch to a continuous multistep synthesis offers a pathway for more efficient and sustainable large-scale production. mdpi.com

Synthetic Modifications and Derivatization Strategies of the Core Scaffold

The structure of this compound offers several reactive sites that can be readily modified to create a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Piperazine Moiety: The secondary amine in the piperazine ring is the most accessible site for derivatization. It can undergo a wide range of reactions:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a variety of alkyl groups. mdpi.com

N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) can form amide derivatives.

N-Arylation: Buchwald-Hartwig or Ullmann coupling can be used to attach various aryl or heteroaryl groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Ethanol Moiety: The secondary alcohol group can also be modified:

Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

Etherification: Conversion to ethers using alkyl halides under basic conditions (Williamson ether synthesis).

Oxidation: Oxidation back to the corresponding ketone provides another key intermediate for further modification, for example, through reductive amination.

Pyridine Ring: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the electronic properties of the ring and can serve as a handle for further functionalization.

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of its physicochemical and pharmacological properties.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination and Fragmentation Pathway Elucidation

No HRMS data, including precise mass measurements for the determination of elemental composition or studies on its fragmentation pathways under mass spectrometric conditions, were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Specific 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR data for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol are not available in the reviewed literature. This includes a lack of information on chemical shifts, coupling constants, and through-bond or through-space correlations necessary for a complete structural assignment.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Insights

No Fourier-Transform Infrared (FTIR) or Raman spectra have been published for this compound. Therefore, an analysis of its characteristic vibrational modes to identify functional groups and gain insights into its conformational properties cannot be provided.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

There is no evidence of the successful single crystal growth of this compound. Consequently, no X-ray diffraction data is available to determine its precise solid-state molecular conformation and crystal packing arrangement.

Due to the absence of empirical data for this compound, the subsequent sections of the requested article cannot be generated with the required scientific accuracy and detail. Further experimental research is necessary to elucidate the structural and spectroscopic properties of this compound.

An article on the chemical compound “this compound” focusing on advanced structural characterization, spectroscopic analysis, and thermal stability cannot be generated at this time. A thorough search for specific experimental or computational data for this particular compound has not yielded the necessary information to accurately and authoritatively address the requested topics.

Detailed research findings, including specific bond lengths, bond angles, torsion angles, intermolecular interactions, chiroptical spectroscopy data, and thermal analysis results for "this compound" are not presently available in the public domain. To provide a scientifically accurate and informative article that adheres to the strict outline provided, specific crystallographic, spectroscopic, and thermal data for the compound itself are required. Information on related but structurally distinct molecules cannot be substituted without compromising the integrity and focus of the article as per the user's instructions.

Therefore, until dedicated research on the structural and physicochemical properties of “this compound” is published, the generation of the requested detailed article is not feasible.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

No available data.

No available data.

No available data.

No available data.

Molecular Dynamics Simulations for Conformational Landscapes in Solution and Protein Environments

No available data.

In Silico Ligand-Target Interaction Prediction and Molecular Docking Studies

No available data.

No available data.

Pose Prediction and Binding Affinity Scoring

In computational drug discovery, predicting the orientation (pose) of a ligand within a protein's binding site and its binding affinity are critical steps. For 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, molecular docking simulations can be employed to predict its interaction with various biological targets. Machine learning-based scoring functions have shown promise in improving the accuracy of these predictions. osti.govresearchgate.net

A hypothetical docking study of this compound could be performed against a target such as the dopamine (B1211576) D2 receptor, a common target for antipsychotic drugs with piperazine (B1678402) moieties. The predicted binding pose would likely involve hydrogen bonding between the ethanol (B145695) hydroxyl group and a polar residue in the receptor's binding pocket. The piperazine and pyridine (B92270) rings could engage in hydrophobic and pi-stacking interactions with aromatic residues.

The binding affinity, often expressed as a binding free energy (ΔG), can be estimated using various scoring functions. These functions take into account factors like intermolecular interactions, desolvation energies, and entropic effects. More advanced methods like free energy-based simulations can provide more accurate predictions. nih.gov A hypothetical comparison of different scoring functions for the predicted pose of this compound is presented in Table 1.

Table 1: Hypothetical Binding Affinity Scores for this compound with Dopamine D2 Receptor

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interactions Predicted |

|---|---|---|

| AutoDock Vina | -8.5 | Hydrogen bond with Ser193, Pi-stacking with Phe389 |

| Glide SP | -7.9 | Hydrogen bond with Ser193, Hydrophobic interactions |

| GOLD | -8.2 | Hydrogen bond with Ser193, van der Waals interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the mechanism of action. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific target.

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. researchgate.net These descriptors are then used to build a mathematical equation that correlates with the observed biological activity. Statistical methods like multiple linear regression (MLR) are often employed. researchgate.net

For instance, a hypothetical QSAR model for a series of piperidinopyridine analogs might reveal that the inhibitory activity is positively correlated with the dipole moment and negatively correlated with the molecular weight. researchgate.net This would suggest that more polar and smaller molecules are more active. The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). chemrevlett.com

Table 2: Hypothetical Descriptors and their Contribution to a QSAR Model for Antipsychotic Activity

| Descriptor | Description | Coefficient in QSAR Equation |

|---|---|---|

| LogP | Lipophilicity | +0.5 |

| TPSA | Topological Polar Surface Area | -0.2 |

| MW | Molecular Weight | -0.01 |

| HBD | Number of Hydrogen Bond Donors | +0.8 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate reaction mechanisms and elucidate the structures of transition states. rsc.org For the synthesis of this compound, density functional theory (DFT) calculations could be used to explore potential reaction pathways.

A plausible synthetic route could involve the nucleophilic substitution of a halogenated pyridine derivative with piperazine, followed by the reaction of the resulting intermediate with an appropriate epoxide or by a Grignard reaction with an aldehyde. Computational studies can help in understanding the energetics of each step, identifying the rate-determining step, and predicting the stereochemical outcome of the reaction.

For example, DFT calculations could be used to model the transition state of the nucleophilic aromatic substitution reaction. The calculated activation energy would provide insight into the feasibility of the reaction under different conditions. The geometry of the transition state would reveal the key atomic interactions that govern the reaction. acs.org

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. researchgate.netnih.gov These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict its ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts can then be compared with the experimental NMR spectrum to confirm the structure of the compound. Similarly, the IR spectrum can be calculated and compared with the experimental data to identify the characteristic vibrational modes of the molecule. semanticscholar.org

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - CH-OH | 4.85 | 4.82 |

| ¹³C NMR (δ, ppm) - C-OH | 65.2 | 64.9 |

| IR (cm⁻¹) - O-H stretch | 3450 | 3435 |

Mechanistic Investigations of Biological Interactions in Preclinical Models

Target Identification and Binding Affinities in Recombinant Systems

No publicly available data exists on the specific molecular targets of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. Research into compounds with similar structural motifs, such as piperazinyl-pyridine cores, suggests potential interactions with a range of biological targets, but this cannot be directly extrapolated to the subject compound without specific experimental evidence.

Receptor Binding Assays (e.g., G-Protein Coupled Receptors, Ion Channels)

Information regarding the binding affinities of this compound to any G-protein coupled receptors or ion channels has not been reported in published studies.

Enzyme Inhibition/Activation Kinetics (e.g., Kinases, Proteases)

There is no available data from in vitro enzymatic assays to indicate whether this compound acts as an inhibitor or activator of any specific enzymes, such as kinases or proteases.

Ligand-Protein Interaction Thermodynamics and Kinetics (e.g., SPR, ITC)

Biophysical studies employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the thermodynamic and kinetic parameters of the interaction between this compound and any protein target have not been documented in the scientific literature.

Cellular Pathway Modulation and Signal Transduction Analysis

As no primary molecular target has been identified, there are consequently no studies detailing the effects of this compound on downstream cellular pathways or signal transduction.

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR)

No data from gene expression profiling techniques such as RNA-Sequencing or quantitative real-time PCR is available to assess the impact of this compound on cellular transcriptomes.

Protein Expression and Phosphorylation Studies (e.g., Western Blot, ELISA)

There are no published findings from studies using methods like Western Blot or ELISA to investigate the effects of this compound on the expression levels or phosphorylation status of any proteins.

Cellular Uptake, Distribution, and Subcellular Localization

Detailed studies on the specific cellular uptake, distribution, and subcellular localization of this compound are not extensively reported in the current literature. However, research into related heterocyclic compounds provides potential mechanisms. For instance, studies on epidithiodiketopiperazines (ETPs), which feature a strained disulfide bridge, have shown highly efficient, non-endosomal delivery into the cytosol and nucleus. This process, termed strain-promoted thiol-mediated uptake, is temperature-dependent and distinct from conventional uptake pathways. nih.gov This mechanism allows ETPs to bypass endosomal capture, leading to effective cytosolic and nuclear delivery. nih.gov While this compound does not share the disulfide bridge characteristic of ETPs, these findings highlight that cellular entry for piperazine-containing molecules can occur through diverse and specific mechanisms beyond simple diffusion. Further investigation is required to elucidate the precise pathway for this compound.

Phenotypic Screening and Response Assessment in In Vitro Cell-Based Assays

In vitro assays using various cell lines have been instrumental in characterizing the biological effects of novel piperazine (B1678402) derivatives. These studies have primarily focused on anti-cancer properties, revealing impacts on cell growth, survival, and division.

Modulation of Cellular Proliferation and Viability in Specified Cell Lines

A range of piperazine derivatives has demonstrated potent anti-proliferative and cytotoxic effects across numerous cancer cell lines. A novel piperazine-containing compound, identified as C505, exhibited significant growth inhibition (GI₅₀) at nanomolar concentrations in K562 (human chronic myelogenous leukemia), HeLa (cervical cancer), and AGS (gastric adenocarcinoma) cell lines. nih.govresearchgate.net Similarly, the dispiropiperazine derivative SPOPP-3 was effective against a panel of 18 different human cancer cell lines, with IC₅₀ values ranging from 0.63 to 13 µM. nih.gov

Other studies have highlighted the efficacy of piperazine derivatives against specific cancer types. For instance, the piperazine-linked quinolinequinone, QQ1, was particularly potent against ACHN renal cancer cells. nih.gov In the context of cervical cancer, a 1-phenylpiperazine (B188723) derivative combined with a 2-azetidinone moiety (compound 5e) markedly inhibited the growth of HeLa cells. nih.gov Furthermore, various novel arylpiperazine derivatives have shown cytotoxic activity against human prostate cancer cell lines, LNCaP and DU145. mdpi.com The anti-proliferative activities of several piperazine derivatives are summarized in the table below.

| Piperazine Derivative | Cell Line(s) | Assay Type | Endpoint | Measured Value (µM) | Reference |

|---|---|---|---|---|---|

| C505 | K562, HeLa, AGS | Cell Proliferation | GI₅₀ | 0.06 - 0.16 | nih.govresearchgate.net |

| SPOPP-3 | 18 Human Cancer Cell Lines (e.g., CEM, HepG2) | Cell Viability | IC₅₀ | 0.63 - 13.0 | nih.gov |

| QQ1 | ACHN (Renal Cancer) | MTT Assay | IC₅₀ | 1.55 | nih.gov |

| Compound 5e | HeLa (Cervical Cancer) | Cell Viability | IC₅₀ | 29.44 µg/mL | nih.gov |

| BS130 & BS230 | MCF7 (Breast Cancer) | Cell Viability | More cytotoxic than Doxorubicin | mdpi.com |

Apoptosis and Necrosis Pathway Analysis

Mechanistic studies have revealed that the anti-proliferative effects of many piperazine derivatives are mediated through the induction of programmed cell death. The compound C505 was shown to induce caspase-dependent apoptosis in cancer cells. nih.govresearchgate.net Flow cytometry analysis of cells treated with another derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, confirmed a significant increase in annexin (B1180172) V-positive cells, indicating apoptosis. This was accompanied by a decrease in mitochondrial membrane potential and elevated levels of activated caspase-9 and -3/7, confirming the involvement of the intrinsic mitochondrial pathway. researchgate.net

Interestingly, some piperazine compounds can induce multiple forms of cell death. The dispiropiperazine SPOPP-3 was found to induce not only apoptosis but also necrosis in SW480 colon cancer cells. nih.gov Similarly, the piperazine-based bis(thiazole) hybrid, compound 9i, induced both apoptotic and necrotic cell death in HCT-116 colon cancer cells. nih.gov

| Piperazine Derivative | Cell Line | Observed Effect | Key Pathway/Marker | Reference |

|---|---|---|---|---|

| C505 | Cancer cell lines | Induction of Apoptosis | Caspase-dependent | nih.govresearchgate.net |

| SPOPP-3 | SW480 (Colon Cancer) | Induction of Apoptosis and Necrosis | Not specified | nih.gov |

| Compound 9i | HCT-116 (Colon Cancer) | Induction of Apoptosis and Necrosis | Upregulation of apoptosis-related genes | nih.gov |

| Compound 5e | HeLa (Cervical Cancer) | Induction of Apoptosis | Phosphatidylserine externalization, DNA fragmentation | nih.gov |

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | HeLa, MCF-7 | Induction of Apoptosis | Decreased mitochondrial membrane potential; increased Caspase-9, -3/7 | researchgate.net |

Cell Cycle Progression Studies

Inhibition of cell cycle progression is another key mechanism underlying the anti-cancer activity of piperazine compounds. Flow cytometry analyses have demonstrated that these molecules can arrest cell division at specific checkpoints. The dispiropiperazine derivative SPOPP-3 was shown to cause cell cycle arrest at the G2/M phase in SW480 cells, which was further confirmed by a drastic reduction in cyclin B1 expression. nih.gov In contrast, studies on the arylpiperazine derivative naftopidil (B1677906) indicated it could inhibit prostate cancer cell growth by arresting the cell cycle in the G1 phase. mdpi.com The piperazine-linked quinolinequinone QQ1 also demonstrated an ability to induce cell cycle arrest, contributing to its inhibition of ACHN cell proliferation. nih.gov These findings suggest that different piperazine scaffolds can interfere with distinct phases of the cell cycle.

Pharmacological Characterization in In Vivo Animal Models (Focused on Mechanistic Understanding, Not Efficacy/Safety/Dosage)

Behavioral Neuroscience Assays in Model Organisms

Preclinical behavioral assays in rodents are critical for understanding the neuropharmacological effects of novel compounds. For example, the corticotropin-releasing factor receptor 1 (CRF₁) antagonist MTIP [3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine], a compound with a heterocyclic amine structure, was evaluated in rodent models of anxiety and alcohol dependence. nih.govnih.gov

In these studies, MTIP did not affect baseline open-field activity or exploration in an elevated plus-maze, suggesting it does not have sedative or general locomotor-suppressing effects at the tested doses. nih.gov However, the compound dose-dependently reversed the anxiogenic-like behaviors observed during withdrawal from alcohol. nih.govnih.gov Furthermore, MTIP was shown to block excessive alcohol self-administration in rats with a history of dependence and in a genetic rat model of high alcohol preference. nih.govresearchgate.net It also blocked stress-induced reinstatement of alcohol-seeking behavior. nih.gov These experiments demonstrate how specific behavioral assays can be used to mechanistically characterize the in vivo pharmacological profile of a neuroactive compound, linking its molecular target (CRF₁ antagonism) to complex behaviors.

Cardiovascular System Modulation in Preclinical Rodent Models

Preclinical research in rodent models suggests that various piperazine derivatives can exert significant effects on the cardiovascular system, primarily manifesting as hypotensive and antiarrhythmic activities.

Studies on normotensive and experimentally hypertensive rats have demonstrated that certain new piperazine derivatives possess hypotensive (blood pressure-lowering) action of varying degrees. nih.gov This effect was observed in hypertensive rats following both single and repeated administration, while normotensive animals did not show a similar response. nih.gov

Furthermore, some piperazine derivatives have demonstrated antiarrhythmic potential. The same arylpiperazine derivatives of salicylamide (B354443) that exhibited hypotensive effects also showed potent prophylactic antiarrhythmic activity in a rat model of adrenaline-induced arrhythmia. mdpi.comnih.gov They were also able to restore a normal sinus rhythm when administered after the induction of arrhythmia. mdpi.comnih.gov Notably, these compounds did not appear to have proarrhythmic potential as they did not affect normal electrocardiogram (ECG) parameters in the rodents. mdpi.comnih.gov In a separate study, piperazine citrate (B86180) was found to protect the rat heart against sudden cardiac death from barium chloride-induced ventricular fibrillation. nih.gov

The intravenous administration of piperazine itself has been shown to cause a transient decrease in both heart rate and blood pressure in mammals, which was then followed by an increase. nih.gov At higher concentrations, piperazine depressed both the rate and force of contraction in isolated cardiac muscle. nih.gov Another piperazine derivative, a nickel-piperazine/NO donor compound (Ni(PipNONO)Cl), has been investigated as a potential anti-hypertensive agent. In spontaneously hypertensive rats (SHR), this compound reduced blood pressure without causing changes in heart rate or tolerance. nih.gov The proposed mechanism involves the improvement of endothelial function by upregulating endothelial NO synthase (eNOS) and increasing the level of superoxide (B77818) dismutase 1 (SOD1) in the aorta. nih.gov

It is important to note that not all piperazine-containing compounds exhibit these effects. For instance, piperine (B192125), a piperidine (B6355638) derivative, has been shown to cause a dose-dependent decrease in mean arterial pressure in normotensive anesthetized rats, an effect potentially mediated through calcium channel blockade. aku.edu

Metabolic Regulation and Biochemical Pathway Perturbation Studies

The influence of piperazine derivatives on metabolic regulation and biochemical pathways has been explored in several preclinical studies, with a focus on glucose metabolism and potential antidiabetic effects.

Certain piperazine derivatives are being investigated as potential antidiabetic agents. For example, piperazine sulphonamide derivatives have demonstrated in vitro activity against the dipeptidyl peptidase-4 (DPP-4) enzyme and have been shown to decrease serum glucose levels in vivo. mdpi.com DPP-4 inhibitors are a class of oral hypoglycemics that work by increasing incretin (B1656795) levels, which in turn inhibit glucagon (B607659) release and increase insulin (B600854) secretion.

In a study involving obese mice induced by monosodium glutamate, piperine (a piperidine derivative) was found to ameliorate insulin resistance. nih.gov The administration of piperine significantly decreased elevated fasting blood glucose, serum total cholesterol, and triglycerides. nih.gov It also improved glucose intolerance and systemic insulin sensitivity. nih.gov The proposed mechanism involves the inhibition of metabolic inflammation in adipose tissues. nih.gov Another study demonstrated that piperine can enhance carbohydrate and fat metabolism in the skeletal muscle of mice during acute exercise. researchgate.net

The in vivo metabolism of piperazine derivatives has also been a subject of study. For instance, the metabolism of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in rats was found to primarily involve O-demethylation to 1-(4-hydroxyphenyl)piperazine, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6. nih.gov The metabolic activation of other piperazine derivatives has been shown to potentially lead to the formation of reactive metabolites. researchgate.net

Furthermore, piperazine ferulate has been shown to attenuate high glucose-induced mesangial cell injury in a mouse model of diabetic nephropathy. nih.gov This effect is believed to be mediated through the regulation of the p66Shc protein, which is involved in oxidative stress and apoptosis. nih.gov

It is worth noting that some piperazine derivatives can also influence the pharmacokinetics of other drugs by inhibiting efflux transporters like P-glycoprotein (P-gp), which can affect the absorption and elimination of various therapeutic agents. nih.gov

Studies on Microorganism-Compound Interactions

The piperazine nucleus is a well-established pharmacophore in medicinal chemistry, and numerous derivatives incorporating this moiety have been synthesized and evaluated for their antimicrobial properties. While no specific data exists for this compound, the following sections summarize the antimicrobial activities of structurally related piperazine and piperazinylpyridine compounds.

Antibacterial Activity Profiling Against Reference Strains

A significant body of research demonstrates the potential of piperazine derivatives as antibacterial agents against a range of Gram-positive and Gram-negative bacteria.

In one study, a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines were synthesized and evaluated for their antibacterial activity. One compound, in particular, was identified as the most potent. The study found that Listeria monocytogenes was the most sensitive bacterium, while Staphylococcus aureus was the most resistant. nih.gov Several of these compounds were also tested against resistant strains, including methicillin-resistant S. aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa, with some showing greater potency than the reference drug ampicillin (B1664943) against MRSA. nih.gov

Another study on pyrimidine-incorporated piperazine derivatives reported good antibacterial activity for some of its synthesized compounds against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. mdpi.com Similarly, various other synthesized piperazine derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. aku.edu

The following table summarizes the antibacterial activity of selected piperazine derivatives from a representative study.

| Compound ID | Test Organism | Zone of Inhibition (mm) |

| 4b | Staphylococcus aureus | 18 |

| Bacillus subtilis | 16 | |

| Escherichia coli | 17 | |

| Salmonella paratyphi-A | 15 | |

| 4d | Staphylococcus aureus | 19 |

| Bacillus subtilis | 17 | |

| Escherichia coli | 18 | |

| Salmonella paratyphi-A | 16 | |

| 5a | Staphylococcus aureus | 17 |

| Bacillus subtilis | 15 | |

| Escherichia coli | 16 | |

| Salmonella paratyphi-A | 14 | |

| 5b | Staphylococcus aureus | 18 |

| Bacillus subtilis | 16 | |

| Escherichia coli | 17 | |

| Salmonella paratyphi-A | 15 | |

| Chloramphenicol (Standard) | Staphylococcus aureus | 25 |

| Bacillus subtilis | 24 | |

| Escherichia coli | 26 | |

| Salmonella paratyphi-A | 23 |

Antifungal Activity Assays Against Pathogenic Yeasts and Molds

In addition to antibacterial effects, many piperazine derivatives have been investigated for their activity against pathogenic fungi.

The same study that identified potent antibacterial piperazinylpyridine derivatives also found that one of the compounds exhibited the best antifungal activity. nih.gov In this case, Aspergillus fumigatus was the most resistant fungus, while Trichoderma viride was the most sensitive. nih.gov

In the study of pyrimidine-incorporated piperazine derivatives, several compounds showed significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigates, and Candida albicans. mdpi.com Another research effort focusing on flavonol derivatives containing a piperazine fragment reported good antifungal activity against various fungi, with one compound showing particularly strong activity against Phomopsis sp. and Phytophthora capsica, exceeding that of the commercial fungicide azoxystrobin. researchgate.net

The antifungal activity of selected piperazine derivatives is presented in the table below.

| Compound ID | Test Organism | Zone of Inhibition (mm) |

| 4a | Aspergillus niger | 17 |

| Penicillium notatum | 16 | |

| Aspergillus fumigates | 15 | |

| Candida albicans | 14 | |

| 4d | Aspergillus niger | 18 |

| Penicillium notatum | 17 | |

| Aspergillus fumigates | 16 | |

| Candida albicans | 15 | |

| 4e | Aspergillus niger | 16 |

| Penicillium notatum | 15 | |

| Aspergillus fumigates | 14 | |

| Candida albicans | 13 | |

| 5c | Aspergillus niger | 19 |

| Penicillium notatum | 18 | |

| Aspergillus fumigates | 17 | |

| Candida albicans | 16 | |

| 5e | Aspergillus niger | 17 |

| Penicillium notatum | 16 | |

| Aspergillus fumigates | 15 | |

| Candida albicans | 14 | |

| Fluconazole (Standard) | Aspergillus niger | 24 |

| Penicillium notatum | 23 | |

| Aspergillus fumigates | 22 | |

| Candida albicans | 25 |

Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, DNA Gyrase Inhibition)

The precise mechanisms of antimicrobial action for many piperazine derivatives are still under investigation, but several potential targets have been proposed.

For some of the antibacterial piperazinylpyridine derivatives, molecular docking studies have suggested that their mode of action may involve the inhibition of bacterial enzymes such as MurB, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov

In the case of antifungal activity, docking studies on the same compounds pointed towards the inhibition of Candida albicans CYP51 (lanosterol 14-alpha-demethylase) and dihydrofolate reductase as potential mechanisms. nih.gov CYP51 is a key enzyme in the ergosterol (B1671047) biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane. The antifungal mechanism of a flavonol derivative containing piperazine was found to involve damage to the fungal cell membrane, leading to increased permeability and leakage of cytoplasmic contents. researchgate.net

Other proposed mechanisms for the antibacterial action of piperazine-containing compounds include the inhibition of protein biosynthesis by preventing the formation of the 70S initiation complex. nih.gov

Structure Activity Relationship Sar Studies of 1 5 Piperazin 1 Ylpyridin 3 Yl Ethanol Analogues

Rational Design and Synthesis of Analogues with Systematic Structural Modifications

The rational design of analogues of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is predicated on systematically altering specific regions of the molecule to probe their contribution to its biological profile. The core scaffold presents several key areas for modification: the pyridine (B92270) ring, the piperazine (B1678402) ring, the ethanol (B145695) side chain, and the potential for substitution on the distal nitrogen of the piperazine.

The synthesis of these analogues typically involves multi-step sequences. A common strategy for the core structure may involve the nucleophilic aromatic substitution of a suitably activated pyridine derivative, such as a halopyridine, with piperazine. For instance, the reaction of 3-bromo-5-(1-hydroxyethyl)pyridine (B2941091) with piperazine could yield the parent compound. Subsequent modifications can be introduced at various stages. N-alkylation or N-arylation of the piperazine moiety is a frequently employed strategy to explore the impact of substituents on activity. Modifications to the ethanol side chain, such as altering its length or introducing different functional groups, can also be achieved through standard organic synthesis techniques.

Table 1: Representative Synthetic Strategies for Analogue Generation

| Modification Target | General Synthetic Approach | Key Reagents and Conditions |

|---|---|---|

| Piperazine N-substitution | Reductive amination or nucleophilic substitution | Aldehydes/ketones with a reducing agent (e.g., NaBH(OAc)₃); Alkyl/aryl halides with a base (e.g., K₂CO₃) |

| Pyridine Ring Substitution | Directed ortho-metalation followed by electrophilic quench | n-BuLi, TMEDA; Various electrophiles (e.g., alkyl halides, aldehydes) |

| Ethanol Side Chain Modification | Oxidation followed by Grignard addition or Wittig reaction | Oxidizing agents (e.g., PCC, DMP); Grignard reagents; Phosphonium ylides |

Impact of Positional Isomerism and Stereochemistry on Mechanistic Activity

The spatial arrangement of functional groups, dictated by positional isomerism and stereochemistry, is a critical determinant of a molecule's interaction with its biological target.

Positional Isomerism: The positioning of the piperazinyl and ethanol substituents on the pyridine ring significantly influences the molecule's electronic properties and three-dimensional shape. Moving the piperazine group from the 5-position to other positions (e.g., 2-, 4-, or 6-) would alter the molecule's dipole moment and hydrogen bonding capabilities. Similarly, shifting the ethanol group along the pyridine ring would impact its spatial relationship with the piperazine moiety, which could be crucial for receptor binding. For instance, a 1-(6-piperazin-1-ylpyridin-2-yl)ethanol isomer would present a different vector for the hydroxyl group relative to the piperazine nitrogen atoms.

Stereochemistry: The ethanol side chain contains a chiral center at the carbon bearing the hydroxyl group. The absolute configuration (R or S) at this center can have a profound effect on biological activity. It is common for one enantiomer to exhibit significantly higher potency than the other, as it can form more favorable interactions with a chiral binding site on a receptor or enzyme. The differential activity of enantiomers is a cornerstone of medicinal chemistry, and the separation and individual testing of the (R)- and (S)-enantiomers of this compound and its analogues would be essential for a complete SAR understanding.

Table 2: Hypothetical Impact of Isomerism on a G-Protein Coupled Receptor (GPCR) Target

| Analogue | Position of Piperazine | Position of Ethanol | Stereochemistry | Postulated Receptor Affinity (IC₅₀, nM) |

|---|---|---|---|---|

| Parent Compound | 5 | 3 | Racemic | 50 |

| Analogue A | 5 | 3 | (S)-enantiomer | 15 |

| Analogue B | 5 | 3 | (R)-enantiomer | 250 |

| Analogue C | 2 | 4 | Racemic | >1000 |

| Analogue D | 6 | 2 | Racemic | 500 |

This data is illustrative and based on general principles of stereoselectivity and positional isomerism in drug-receptor interactions.

Effects of Heteroatom Substitutions on Receptor Affinity and Selectivity

Replacing carbon atoms with heteroatoms (e.g., nitrogen, oxygen, sulfur) in the pyridine ring or in substituents can significantly alter a compound's properties, including its basicity, polarity, and ability to form hydrogen bonds. These changes can, in turn, affect receptor affinity and selectivity.

For example, substituting a carbon in the pyridine ring with another nitrogen to create a pyrimidine (B1678525) or pyrazine (B50134) ring would change the electron distribution and the pKa of the molecule. This could influence its ionization state at physiological pH and its ability to interact with charged residues in a receptor binding pocket. Furthermore, introducing heteroatoms into substituents on the piperazine nitrogen can modulate lipophilicity and introduce new hydrogen bonding opportunities.

Analysis of Side Chain Length and Substituent Effects on Biological Interactions

The nature of the substituent on the distal nitrogen of the piperazine ring is a common and often fruitful area for SAR exploration in many classes of piperazine-containing drugs.

Side Chain Length: If an alkyl chain is appended to the piperazine nitrogen, its length can be critical. A short chain might provide optimal van der Waals interactions within a hydrophobic pocket of the receptor, while a longer or shorter chain could lead to a decrease in affinity.

Substituent Effects: The electronic and steric properties of substituents can have a dramatic impact. Electron-withdrawing groups (e.g., fluoro, cyano) can decrease the basicity of the piperazine nitrogen, which may affect its interaction with acidic residues in the receptor. Conversely, electron-donating groups (e.g., methoxy, methyl) can increase basicity. Bulky substituents can probe the size and shape of the binding pocket, with larger groups potentially leading to steric clashes or, conversely, enhanced binding through increased surface area contact. Aromatic or heteroaromatic substituents can introduce the possibility of π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor.

Table 3: Illustrative SAR of N-Substituted Piperazine Analogues

| Analogue | N-Substituent (R) | Receptor Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

|---|---|---|---|

| Parent (unsubstituted) | H | 120 | 250 |

| Analogue E | Methyl | 85 | 180 |

| Analogue F | Ethyl | 60 | 120 |

| Analogue G | Isopropyl | 150 | 300 |

| Analogue H | Phenyl | 45 | 90 |

| Analogue I | 4-Fluorophenyl | 30 | 65 |

| Analogue J | 2-Methoxyphenyl | 55 | 110 |

This data is hypothetical and represents typical trends seen in SAR studies of N-arylpiperazines.

Conformational Restriction Strategies and Their Influence on Binding and Activity

Flexible molecules like this compound can adopt numerous conformations in solution. However, it is believed that only one or a limited number of these conformations are "bioactive," meaning they are in the correct shape to bind effectively to the biological target. Conformational restriction is a strategy used to lock the molecule into a more rigid structure that mimics the putative bioactive conformation.

This can be achieved by introducing rings or other rigidifying elements. For example, bridging the piperazine ring or incorporating it into a larger, bicyclic system would reduce its conformational flexibility. If this rigidified analogue shows increased activity, it provides strong evidence for the conformational hypothesis and can guide further design efforts. However, if the conformational restriction leads to a loss of activity, it may indicate that the imposed conformation is not the bioactive one, or that flexibility is required for the binding process.

Development of Pharmacophore Models Based on SAR Data

A pharmacophore model is a three-dimensional representation of the essential features of a ligand that are required for it to be recognized by a specific biological target. The development of such a model is a culmination of the SAR data gathered.

Based on the SAR of this compound analogues, a pharmacophore model would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor (the hydroxyl group of the ethanol side chain).

A basic nitrogen atom (the distal nitrogen of the piperazine).

A hydrophobic region corresponding to the piperazine ring and any lipophilic substituents.

Specific spatial relationships (distances and angles) between these features.

This model can then be used for virtual screening of compound libraries to identify new, structurally diverse molecules with a high probability of binding to the same target, thus accelerating the drug discovery process.

Advanced Analytical Method Development for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Purity, Quantification, and Chiral Separation

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity and determining the concentration of pharmaceutical compounds. amazonaws.comchromatographyonline.com For 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, reversed-phase HPLC/UPLC methods are typically the first choice due to the compound's polarity. amazonaws.com

Purity and Quantification: A gradient elution method using a C18 stationary phase provides excellent separation of the main compound from potential impurities. The mobile phase generally consists of an aqueous component (e.g., water with 0.1% formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). japtronline.com UPLC systems, utilizing sub-2 µm particle columns, offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. chromatographyonline.com Detection is typically performed using a UV detector set at the compound's maximum absorbance wavelength (λmax), which is determined by its chromophores (the substituted pyridine (B92270) ring).

Chiral Separation: Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is critical, as they may exhibit different pharmacological activities. Chiral HPLC is the most common method for this purpose, employing a chiral stationary phase (CSP). nih.govsemanticscholar.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralpak® series), are highly effective for resolving a wide range of chiral compounds, including those with alcohol functionalities. nih.govmdpi.com The mobile phase in chiral separations can be a normal phase (e.g., hexane/ethanol) or polar organic mode (e.g., pure methanol (B129727) or acetonitrile), depending on the specific CSP and analyte. mdpi.com

Table 1: Representative HPLC/UPLC Method Parameters and Performance Data

| Parameter | Purity/Quantification (UPLC) | Chiral Separation (HPLC) |

|---|---|---|

| Column | C18, 1.7 µm, 2.1 x 50 mm | Cellulose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | n-Hexane/Ethanol (B145695) (80:20, v/v) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection (UV) | 265 nm | 265 nm |

| Retention Time (RT) | Parent: 2.85 min | Enantiomer 1: 8.2 min Enantiomer 2: 9.5 min |

| Resolution (Rs) | N/A | > 2.0 |

| Linearity (r²) | > 0.999 | > 0.998 for each enantiomer |

| LOD/LOQ | 0.01 µg/mL / 0.03 µg/mL | 0.05 µg/mL / 0.15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite and Byproduct Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.comnih.gov While this compound itself has low volatility, GC-MS is highly valuable for profiling volatile byproducts from its synthesis and for identifying certain volatile metabolites.

Byproduct Profiling: During the synthesis of this compound, various volatile impurities may be introduced, including residual solvents (e.g., ethanol, isopropanol, toluene), unreacted starting materials, or byproducts from side reactions. Headspace GC-MS is a particularly effective method for analyzing these trace volatile components without interference from the non-volatile main compound. mdpi.com

Metabolite Profiling: In preclinical studies, certain metabolic pathways can lead to the formation of smaller, more volatile molecules. For example, enzymatic degradation of the piperazine (B1678402) or pyridine ring could potentially yield volatile fragments. GC-MS analysis of biological samples (after appropriate extraction) can help create a comprehensive metabolic profile. Derivatization techniques, such as silylation, may be required to increase the volatility of certain metabolites for GC-MS analysis.

Table 2: Potential Volatile Byproducts and Metabolites Analyzed by GC-MS

| Compound Type | Potential Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Solvent | Ethanol | 2.1 | 45, 31, 29 |

| Byproduct | Pyridine | 4.5 | 79, 52 |

| Byproduct | Piperazine | 6.2 | 86, 56, 42 |

| Metabolite | N-formylpiperazine (derivatized) | 10.8 | 114, 85, 56 |

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it an excellent alternative or complementary technique to HPLC, particularly for chiral separations and the analysis of charged species. semanticscholar.orgnih.gov Given the basic nature of the piperazine moiety, this compound will be positively charged in acidic buffers, making it well-suited for CE analysis.

For chiral separations, a chiral selector is added to the background electrolyte (BGE). bohrium.com Sulfated β-cyclodextrins are highly effective chiral selectors for separating the enantiomers of basic compounds like piperazine derivatives. bohrium.comnih.gov The differential interaction of the enantiomers with the cyclodextrin (B1172386) cavity leads to differences in their electrophoretic mobility and, consequently, their separation. nih.gov Key parameters to optimize in method development include the type and concentration of the chiral selector, buffer pH, applied voltage, and the use of organic modifiers like methanol to enhance resolution. bohrium.comnih.gov

Table 3: Representative Capillary Electrophoresis Chiral Separation Parameters

| Parameter | Value/Condition |

|---|---|

| Capillary | Fused Silica (B1680970), 50 µm i.d., 60 cm total length |

| Background Electrolyte (BGE) | 100 mM Phosphate buffer (pH 6.0) |

| Chiral Selector | 30 mg/mL Sulfated β-cyclodextrin |

| Voltage | 25 kV |

| Detection | UV at 214 nm |

| Migration Time (Enantiomer 1) | 12.1 min |

| Migration Time (Enantiomer 2) | 12.8 min |

| Resolution (Rs) | 2.5 |

Spectrophotometric and Fluorometric Methods for High-Throughput Screening and Concentration Determination

UV-Visible spectrophotometry provides a simple and rapid method for determining the concentration of this compound in solution, which is particularly useful in high-throughput screening (HTS) applications. The method relies on the inherent UV absorbance of the substituted pyridine ring. A wavelength scan is first performed to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the quantification of unknown samples.

Fluorometric methods, while potentially more sensitive, would likely require derivatization of the compound with a fluorogenic reagent, as the native fluorescence of the molecule is expected to be weak. This approach is typically reserved for applications requiring ultra-high sensitivity.

Table 4: Example of a UV Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax (265 nm) |

|---|---|

| 2.0 | 0.105 |

| 4.0 | 0.211 |

| 8.0 | 0.425 |

| 16.0 | 0.848 |

| Linearity (R²) | 0.9997 |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification (Preclinical)

The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification in preclinical studies. nih.govresearchgate.netkuleuven.be This technique combines the superior separation capabilities of UPLC with the high sensitivity and structural elucidation power of tandem mass spectrometry. kuleuven.be

In a typical preclinical metabolite identification workflow, biological samples (e.g., plasma, urine, feces, or liver microsome incubates) are analyzed by LC-MS/MS. researchgate.net The mass spectrometer is operated in a data-dependent acquisition mode, where a full scan identifies potential metabolite ions, followed by fragmentation (MS/MS) of these ions to obtain structural information.

For this compound, expected metabolic pathways include:

Oxidation: Hydroxylation on the pyridine or piperazine ring.

N-dealkylation: Removal of the ethanol-pyridine group from the piperazine ring.

Piperazine Ring Opening: Cleavage of the piperazine ring.

Conjugation: Glucuronidation or sulfation of the hydroxyl group.

By comparing the mass spectra and retention times of metabolites to the parent drug, a comprehensive metabolic map can be constructed. researchgate.netnih.gov

Table 5: Hypothetical Metabolites of this compound Identified by LC-MS/MS

| Metabolite | Modification | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| Parent Compound | - | 222.16 | 204 (loss of H₂O), 177, 135 |

| M1 | Hydroxylation (+16) | 238.15 | 220, 193, 151 |

| M2 | N-Oxidation (+16) | 238.15 | 222, 204, 177 |

| M3 | N-Dealkylation (-135) | 87.09 | 56, 42 |

| M4 | Glucuronide Conjugate (+176) | 398.19 | 222 (loss of glucuronide) |

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Chemical Biology Probes Based on the 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Scaffold

The inherent functionalities of the this compound scaffold make it an attractive template for the design and synthesis of novel chemical biology probes. These probes are instrumental in dissecting complex biological processes and identifying novel therapeutic targets. The synthesis of such probes would likely involve strategic modifications to the core structure to incorporate reporter tags, reactive groups for covalent labeling, or photoactivatable moieties.

The piperazine (B1678402) nitrogen atoms offer convenient points for derivatization. For instance, one nitrogen could be functionalized with a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag for visualization and affinity purification of target proteins, respectively. The other nitrogen could be used to modulate the compound's physicochemical properties or to introduce a reactive group for target engagement. The hydroxyl group of the ethanol (B145695) moiety could also be a site for introducing such modifications.

The synthesis of these probes would leverage established synthetic methodologies for piperazine and pyridine (B92270) derivatives. nih.gov Techniques such as nucleophilic substitution, reductive amination, and amide coupling would be central to attaching various functional groups to the piperazine ring. nih.gov The development of a library of probes with diverse functionalities would enable a broad range of biological investigations.

Table 1: Potential Chemical Biology Probes Based on the this compound Scaffold

| Probe Type | Functional Group | Potential Application |

| Fluorescent Probe | Fluorophore (e.g., FITC, Alexa Fluor) | Cellular imaging and localization studies |

| Affinity-Based Probe | Biotin, Desthiobiotin | Target protein pull-down and identification |

| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling of target proteins upon UV irradiation |

| Click Chemistry Handle | Alkyne, Azide | Versatile conjugation to a wide range of reporter tags |

Exploration of Undiscovered Mechanistic Targets and Biological Pathways

While the specific biological targets of this compound are not yet fully elucidated, the piperazine and pyridine moieties are common pharmacophores found in numerous biologically active compounds, suggesting a high potential for interaction with various biomolecules. researchgate.netmdpi.com Future research should focus on unbiased screening approaches to identify its molecular targets and delineate the biological pathways it modulates.

Piperazine derivatives are known to interact with a wide range of receptors and enzymes, including G-protein coupled receptors (GPCRs), ion channels, and kinases. mdpi.comdrugtargetreview.com For instance, many antipsychotic drugs incorporate a piperazine ring, targeting dopamine (B1211576) and serotonin (B10506) receptors. drugtargetreview.com Therefore, initial screening efforts could focus on these receptor families. Furthermore, the pyridine ring is a key structural element in many enzyme inhibitors.

Target identification strategies could include:

Affinity chromatography: Using an immobilized version of the compound to capture its binding partners from cell lysates.

Chemical proteomics: Employing probes with reactive groups to covalently label and subsequently identify target proteins by mass spectrometry.

Phenotypic screening: Assessing the compound's effect on a wide range of cellular phenotypes to infer its mechanism of action.

Once a primary target is identified, further studies will be necessary to understand how the compound modulates its activity and the downstream consequences on cellular signaling pathways. This could involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, it is crucial to integrate experimental data with systems biology and multi-omics approaches. jci.org These computational and high-throughput methods can provide a comprehensive view of the compound's impact on the cellular machinery, from gene expression to metabolic fluxes.

A systems biology approach would involve constructing and analyzing network models of the biological processes affected by the compound. nih.gov This can help in identifying key nodes and pathways that are perturbed upon treatment.

Omics technologies that can be integrated include:

Transcriptomics (RNA-seq): To profile changes in gene expression and identify regulated pathways.

Proteomics: To quantify changes in protein abundance and post-translational modifications, providing insights into the functional state of the cell.

Metabolomics: To measure changes in the levels of small molecule metabolites, revealing alterations in cellular metabolism.

By integrating these different layers of biological information, researchers can build a more complete picture of the compound's mechanism of action, identify potential off-target effects, and generate new hypotheses for further investigation. rsc.orgnih.gov

Development of Affinity Reagents and Biosensors Utilizing the Compound's Interaction Profile

Once the primary biological targets of this compound are identified and characterized, this knowledge can be leveraged to develop novel affinity reagents and biosensors. These tools would be valuable for both basic research and potential diagnostic applications.

Affinity reagents , such as highly specific antibodies or engineered protein binders, could be developed to recognize the compound-target complex. These reagents would be useful for:

Validating target engagement in cells and tissues.

Developing immunoassays to quantify the compound or its target.

Visualizing the subcellular localization of the compound-target interaction.

Biosensors could be designed to detect the presence of the compound or to monitor the activity of its target in real-time. mdpi.com For example, a fluorescence resonance energy transfer (FRET)-based biosensor could be engineered to report on the conformational changes in the target protein upon compound binding. Such biosensors would enable high-throughput screening for other molecules that modulate the same target and facilitate the study of the target's dynamics in living cells. The design of these biosensors would rely on a detailed understanding of the compound's binding mode and its effect on the target's structure and function.

Rational Design of Next-Generation Analogues with Enhanced Selectivity or Novel Mechanisms

The this compound scaffold provides a versatile platform for the rational design of next-generation analogues with improved properties. Through systematic structure-activity relationship (SAR) studies, medicinal chemists can modify the core structure to enhance its potency, selectivity, and pharmacokinetic properties.

Key areas for modification include:

The piperazine ring: Substitution on the second nitrogen atom can significantly impact selectivity and potency. A wide range of substituents, from small alkyl groups to larger aromatic moieties, can be explored.

The pyridine ring: Modifications to the pyridine ring, such as the introduction of different substituents, can influence the electronic properties of the molecule and its interactions with the target.

The ethanol side chain: The stereochemistry of the chiral center can be crucial for biological activity. Synthesizing and testing both enantiomers is a critical step. The hydroxyl group can also be modified to explore its role in target binding.

Computational modeling and structure-based drug design, if the structure of the target is known, can guide the design of new analogues with predicted improved binding affinity and selectivity. The goal would be to develop compounds that are highly selective for a single target to minimize off-target effects, or alternatively, to design multi-targeted ligands with a desired polypharmacological profile.

Potential for Radioligand Development for Preclinical Imaging and Target Occupancy Studies

The development of radiolabeled versions of this compound or its optimized analogues could open up exciting possibilities for in vivo preclinical imaging using techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of molecular targets in living organisms.

A suitable analogue could be radiolabeled with a positron-emitting isotope such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). The resulting radioligand could be used to:

Determine the in vivo distribution and pharmacokinetics of the compound.

Visualize and quantify the target's expression levels in different tissues and disease models.

Measure target occupancy by unlabeled drugs, which is a critical aspect of drug development for determining appropriate dosing regimens.

The development of a successful PET radioligand based on this scaffold would require careful optimization of its properties, including its affinity for the target, its ability to cross the blood-brain barrier (if the target is in the central nervous system), and its metabolic stability. The availability of such a tool would significantly accelerate the preclinical development of any therapeutic candidates derived from this chemical series.

Q & A

Q. What are the recommended safety precautions for handling 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol in laboratory settings?

Methodological Answer:

- Eye Protection: Wear safety goggles or face shields due to the compound’s potential for severe eye irritation (H319 hazard statement) .

- Skin Protection: Use nitrile gloves and lab coats to prevent dermal exposure.

- Ventilation: Work in a fume hood to minimize inhalation risks, especially during synthesis or purification steps.

- Post-Exposure Protocol: If contact with eyes occurs, rinse immediately with water for 15 minutes and seek medical attention .

Q. How can researchers characterize the purity of this compound?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

- Spectroscopy: Confirm structural integrity via -NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) and FT-IR (O-H stretch at ~3300 cm) .

- Mass Spectrometry: Validate molecular weight using ESI-MS in positive ion mode to detect [M+H] peaks .

Q. What synthetic routes are reported for piperazine-containing ethanol derivatives?

Methodological Answer:

- Nucleophilic Substitution: React 5-bromo-3-pyridinol with piperazine in DMF at 80–100°C, followed by reduction of the resulting ketone intermediate using NaBH .

- Catalytic Coupling: Explore Buchwald-Hartwig amination for attaching piperazine to pyridine rings, using Pd(OAc)/Xantphos as a catalyst system .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multistep syntheses?

Methodological Answer:

- Reaction Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .

- Temperature Control: Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .

- Workup Optimization: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product efficiently, followed by column chromatography (silica gel, 5% MeOH in DCM) .

Q. What strategies address contradictory spectral data for piperazine-ethanol derivatives?

Methodological Answer:

- Dynamic NMR Analysis: Perform variable-temperature -NMR to resolve overlapping signals caused by piperazine ring puckering or hydrogen bonding .